1-(3-Pyridinylcarbonyl)proline
Overview
Description
1-(3-Pyridinylcarbonyl)proline is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol It is a derivative of proline, an amino acid, and features a pyridine ring attached to the carbonyl group of proline
Preparation Methods
The synthesis of 1-(3-Pyridinylcarbonyl)proline can be achieved through several methods. One common approach involves the use of 1,3-dipolar cycloaddition reactions. In this method, azomethine ylides are used as dipolarophiles, and the reaction is catalyzed by chiral silver (I) and gold (I) complexes . The reaction conditions typically involve the use of chiral phosphoramidites and binap as ligands, which help in achieving high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Pyridinylcarbonyl)proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Pyridinylcarbonyl)proline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(3-Pyridinylcarbonyl)proline involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the proline moiety can influence the conformation of peptide chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Pyridinylcarbonyl)proline can be compared with other proline derivatives, such as:
1-(2-Pyridinylcarbonyl)proline: Similar structure but with the pyridine ring attached at the 2-position.
1-(4-Pyridinylcarbonyl)proline: Pyridine ring attached at the 4-position, leading to different steric and electronic properties.
1-(3-Pyridinylcarbonyl)alanine: Alanine instead of proline, affecting the rigidity and conformational flexibility of the molecule.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHACSPGAMLSZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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